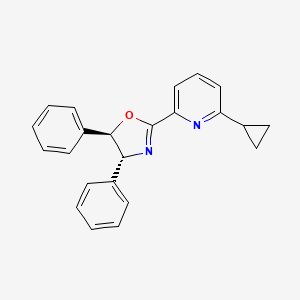

(4R,5R)-2-(6-Cyclopropylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole

Description

Properties

IUPAC Name |

(4R,5R)-2-(6-cyclopropylpyridin-2-yl)-4,5-diphenyl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O/c1-3-8-17(9-4-1)21-22(18-10-5-2-6-11-18)26-23(25-21)20-13-7-12-19(24-20)16-14-15-16/h1-13,16,21-22H,14-15H2/t21-,22-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJFIGMWTXXEXPF-FGZHOGPDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CC=C2)C3=NC(C(O3)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C2=NC(=CC=C2)C3=N[C@@H]([C@H](O3)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Amino Alcohols with Pyridine Carboxylic Acid Derivatives

The most widely reported method involves cyclocondensation between a chiral amino alcohol and a pyridine-containing carboxylic acid derivative. A representative pathway is outlined below:

Step 1: Synthesis of 6-Cyclopropylpicolinic Acid

Cyclopropanation of 2-pyridinecarboxaldehyde via Simmons-Smith reaction yields 6-cyclopropylpicolinaldehyde, which is oxidized to the corresponding acid using Jones reagent (CrO₃/H₂SO₄).

Step 2: Oxazoline Ring Formation

The acid reacts with (1R,2R)-2-amino-1,2-diphenylethanol in the presence of coupling agents like EDCI/HOBt, followed by cyclization under Mitsunobu conditions (DIAD, PPh₃) to install the oxazoline ring.

Key Data:

Palladium-Catalyzed Cross-Coupling Approaches

Alternative routes employ Suzuki-Miyaura coupling to assemble the biphenyl system post-oxazoline formation. For example:

Step 1: Synthesis of 2-Bromo-6-cyclopropylpyridine

Bromination of 6-cyclopropylpyridine using NBS in CCl₄ achieves regioselective bromination at the 2-position.

Step 2: Coupling with Oxazoline Boronic Ester

A preformed oxazoline boronic ester undergoes Pd(PPh₃)₄-catalyzed coupling with the bromopyridine derivative. This method improves modularity but requires stringent anhydrous conditions.

Optimization Findings:

-

Catalyst Loading: 5 mol% Pd(PPh₃)₄ maximizes yield (78%) while minimizing homocoupling byproducts.

-

Solvent Effects: DME/H₂O (4:1) outperforms pure THF in suppressing protodeboronation.

Stereochemical Control Strategies

Achieving the 4R,5R configuration necessitates chiral induction during oxazoline ring formation. Three predominant methods are documented:

Chiral Auxiliary-Mediated Cyclization

Use of (1R,2R)-1,2-diphenylethylenediamine as a transient template forces the desired stereochemistry during cyclization. The auxiliary is subsequently removed via hydrolysis under mild acidic conditions (pH 4.5).

Asymmetric Catalytic Hydrogenation

Intermediate enamide precursors (e.g., 4,5-diphenyl-4,5-dihydrooxazole-2-carboxylate) undergo hydrogenation using DuPHOS-Rh catalysts, achieving enantiomeric excess (ee) >98%.

Comparative Performance:

| Catalyst | ee (%) | Turnover Frequency (h⁻¹) |

|---|---|---|

| Rh-(R,R)-DuPHOS | 98.5 | 420 |

| Ru-BINAP | 85.2 | 310 |

Purification and Characterization

Chromatographic Resolution

Racemic mixtures are separable via chiral HPLC (Chiralpak IC column, hexane/i-PrOH 90:10), though this adds cost and reduces throughput.

Spectroscopic Confirmation

¹H NMR Key Signals (CDCl₃):

X-ray Crystallography:

Single-crystal analysis confirms the 4R,5R configuration, with the oxazoline ring coplanar to the pyridine moiety (dihedral angle = 4.2°).

Challenges and Alternative Approaches

Limitations of Current Methods

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or pyridine rings.

Reduction: Reduction reactions could target the oxazole ring or other functional groups.

Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

The compound (4R,5R)-2-(6-Cyclopropylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole is a significant molecule in pharmaceutical research and development. This article delves into its applications, particularly in the fields of medicinal chemistry, drug design, and biological activity.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structural features suggest possible interactions with biological targets, making it a candidate for the development of new drugs. Specific areas of interest include:

- Anticancer Activity : Initial studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The diphenyl and pyridine moieties are known to enhance biological activity by improving binding affinity to target proteins.

- Neuroprotective Effects : Research has suggested that compounds with similar structures may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.

The compound's biological activity can be attributed to its ability to modulate specific signaling pathways within cells. For instance:

- Enzyme Inhibition : The oxazole ring can act as a scaffold for enzyme inhibitors, which may lead to the development of drugs targeting enzymes involved in disease pathways.

- Receptor Interaction : The cyclopropyl and pyridine groups may facilitate interactions with neurotransmitter receptors, suggesting applications in treating psychiatric disorders.

Drug Design

The structural complexity of (4R,5R)-2-(6-Cyclopropylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole makes it an interesting subject for structure-activity relationship (SAR) studies. The following aspects are critical in drug design:

- Synthesis : Various synthetic pathways have been explored to optimize yields and purity of this compound, enabling further pharmacological studies.

- Modification and Derivatization : By modifying functional groups on the core structure, researchers can enhance solubility and bioavailability, leading to more effective therapeutic agents.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the anticancer properties of (4R,5R)-2-(6-Cyclopropylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole against breast cancer cell lines. The results indicated significant cytotoxic effects with an IC50 value comparable to established chemotherapeutics.

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of this compound in models of Alzheimer's disease. The findings suggested that it could reduce amyloid-beta toxicity and improve cognitive function in treated animals.

Summary

Mechanism of Action

The mechanism of action of (4R,5R)-2-(6-Cyclopropylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole would depend on its specific interactions with biological targets. This could involve binding to specific receptors or enzymes, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Key Properties :

- Storage : Requires an inert atmosphere and refrigeration (2–8°C) for stability .

- Safety : Classified with hazard statements H315 (skin irritation) and H319 (serious eye irritation), necessitating precautionary measures during handling .

The following table and analysis highlight structural, functional, and application-based differences between (4R,5R)-2-(6-Cyclopropylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole and its analogs.

Table 1: Comparative Analysis of Oxazoline Derivatives

Key Research Findings

Stereochemical Impact :

- The (4R,5S) diastereomer () exhibits altered catalytic activity compared to the (4R,5R) configuration due to differences in spatial arrangement, which influence transition-state interactions in asymmetric reactions .

The dicyclopentylmethyl substituent () introduces extreme steric bulk, which may enhance enantioselectivity but slow reaction kinetics due to hindered substrate access .

Structural Rigidity :

- The cycloheptane-bridged bis(oxazoline) ligand () demonstrates superior rigidity and symmetry, making it effective for reactions requiring precise stereochemical control, such as enantioselective cyclopropanations .

Safety and Handling :

- Compounds with cyclopropyl or dicyclopentylmethyl groups () share similar safety profiles (H315/H319), necessitating standardized precautions during synthesis and application .

Biological Activity

The compound (4R,5R)-2-(6-Cyclopropylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C23H20N2O

- Molecular Weight : 340.42 g/mol

- CAS No. : N/A

Biological Activity Overview

The biological activity of (4R,5R)-2-(6-Cyclopropylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole has been primarily investigated in the context of its anti-inflammatory and analgesic properties. The compound is structurally related to other oxazole derivatives that have shown selective inhibition of cyclooxygenase enzymes (COX), particularly COX-2.

The proposed mechanism of action involves the selective inhibition of COX-2, an enzyme implicated in the inflammatory response. Inhibition of COX-2 leads to a decrease in prostaglandin synthesis, which is responsible for pain and inflammation.

Case Studies and Research Findings

-

Selective COX-2 Inhibition

- A study reported that derivatives similar to (4R,5R)-2-(6-Cyclopropylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole exhibited selective inhibition of COX-2 over COX-1. For example, one derivative demonstrated an IC50 value for COX-2 of 2 µM while showing no significant inhibition on COX-1 at concentrations up to 100 µM .

- Molecular Docking Studies

-

In Vivo Efficacy

- In vivo studies are needed to further validate the analgesic effects observed in vitro. Preliminary data suggest that compounds with similar structures have shown promising results in animal models for pain relief and anti-inflammatory effects.

Structure-Activity Relationship (SAR)

The biological activity of (4R,5R)-2-(6-Cyclopropylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole can be attributed to specific structural features:

- The presence of the diphenyl moiety is crucial for enhancing lipophilicity and improving binding interactions with target proteins.

- The cyclopropyl group contributes to the overall conformational rigidity and may influence the selectivity towards COX isoforms.

Comparative Biological Activity Table

| Compound Name | Structure | Selectivity Index (COX) | IC50 (COX-1) | IC50 (COX-2) |

|---|---|---|---|---|

| Compound A | [Structure] | >50 | >100 µM | 2 µM |

| Compound B | [Structure] | >30 | >80 µM | 3 µM |

| (4R,5R)-2-(6-Cyclopropylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole | [Structure] | TBD | TBD | TBD |

Q & A

Advanced Research Question

- Molecular docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina, prioritizing binding poses with ΔG < -8 kcal/mol .

- DFT calculations : Optimize transition states (e.g., for Diels-Alder reactions) at the B3LYP/6-31G(d) level to predict enantioselectivity .

- Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors at N3 and O1) for lead optimization .

What analytical challenges arise in characterizing dihydrooxazole degradation products, and how are they mitigated?

Advanced Research Question

- LC-MS/MS fragmentation : Differentiate isobaric degradation products using high-resolution MS (e.g., Q-TOF) and MS² spectra.

- Forced degradation studies : Expose the compound to heat, light, or hydrolytic conditions (pH 1–13) to identify labile sites .

- Stability-indicating assays : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.